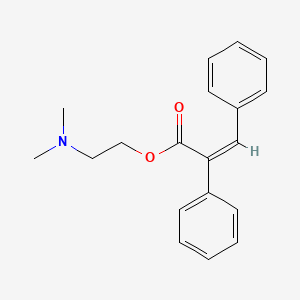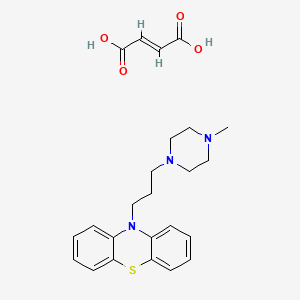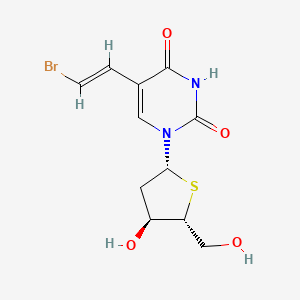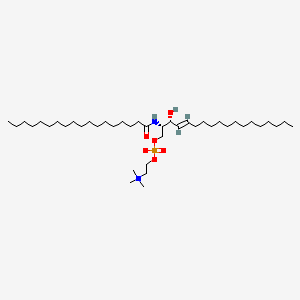![molecular formula C15H13N3S2 B1236451 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)
4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(1-thiophen-2-ylethylideneamino)-2-thiazolamine is a member of thiazoles.
Applications De Recherche Scientifique
Platelet Aggregation Inhibition
The compound has demonstrated potential in inhibiting platelet aggregation. Research by Amidi et al. (2017) found that similar compounds with both hydrazone and an azole ring, such as [(E)‐4‐phenyl‐1‐((thiophen‐2‐ylmethylene)amino)‐1H‐imidazol‐2‐amine], exhibited antiplatelet activity, indicating potential for such compounds in thrombosis treatment. This could have significant implications for cardiovascular disease management (Amidi et al., 2017).
Antimicrobial Properties
Another key application is in antimicrobial therapy. Bikobo et al. (2017) synthesized derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, which demonstrated notable antimicrobial activity. This suggests that derivatives of 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine could be effective against various bacterial and fungal strains (Bikobo et al., 2017).
Potential in Security Inks
Lu and Xia (2016) researched a molecule structurally similar to 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine, which showed multi-stimuli responsive properties, making it suitable for security ink applications. This illustrates the compound's potential in developing advanced security materials (Lu & Xia, 2016).
Applications in Polymerization
The compound's derivatives have been explored in polymerization processes. Zhang et al. (2015) found that star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, similar in structure, are effective as photoinitiators for radical and cationic polymerizations under near-UV and visible light. This could be instrumental in developing new photopolymerization techniques (Zhang et al., 2015).
Anticancer Activity
Additionally, there is emerging evidence of its potential in anticancer therapies. For instance, Gomha et al. (2015) synthesized thiazole derivatives showing promising activity against certain cancer cell lines, suggesting that 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine might have similar applications (Gomha et al., 2015).
Corrosion Inhibition
Research has also indicated its potential as a corrosion inhibitor. Farahati et al. (2019) conducted studies on thiazoles for corrosion inhibition, suggesting that compounds like 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine could be effective in protecting metals against corrosion (Farahati et al., 2019).
Propriétés
Nom du produit |
4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine |
|---|---|
Formule moléculaire |
C15H13N3S2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3S2/c1-11(14-8-5-9-19-14)17-18-15-16-13(10-20-15)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18)/b17-11+ |
Clé InChI |
KEPULMVYCWUGHG-GZTJUZNOSA-N |
SMILES isomérique |
C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CS3 |
SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CS3 |
SMILES canonique |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CS3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



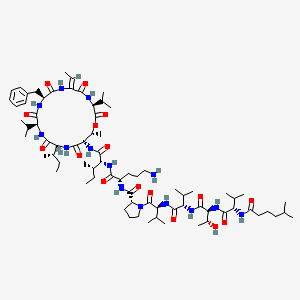
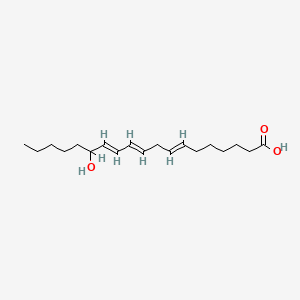

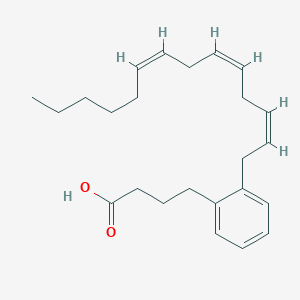
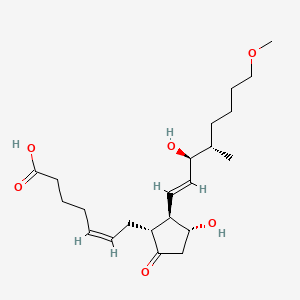
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1236379.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B1236380.png)


